molecular formula C11H16F2N4O B2502279 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101195-07-5

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No. B2502279
CAS RN: 2101195-07-5
M. Wt: 258.273
InChI Key: ALICIYWCGWSZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as DFP-10825, is a small molecule that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2), which are both important targets in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its specificity for CDKs and JAK2, which makes it a useful tool for studying the role of these enzymes in cancer and inflammatory diseases. However, one limitation is that 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine may not be effective against all types of cancer or inflammatory diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. For example, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine if it enhances their efficacy. It could also be studied in animal models of different types of cancer and inflammatory diseases to determine its efficacy in vivo. Additionally, further research is needed to determine the safety and toxicity of 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in humans, as well as its potential for clinical development.

Synthesis Methods

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a multi-step process that involves the reaction of 2,2-difluoroethylamine with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-3,5-dicarbonitrile. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALICIYWCGWSZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

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